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Compound of Interest

Compound Name: N-Propyl-p-toluenesulfonamide

Cat. No.: B073833

An In-depth Technical Guide to the Molecular Structure of N-Propyl-p-toluenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Propyl-p-toluenesulfonamide is a distinct organic compound within the sulfonamide class.
This technical guide provides a comprehensive overview of its molecular structure,
physicochemical properties, and established synthesis protocols. Spectroscopic
characterization methods are discussed to confirm its structural identity. While direct biological
data for this specific molecule is limited, the known antineoplastic activities of its parent
compound, p-toluenesulfonamide, suggest potential avenues for future research, which are
conceptually outlined. All quantitative data is presented in standardized tables, and key
experimental and logical workflows are visualized using structured diagrams to facilitate
understanding and application in a research context.

Chemical Identity and Molecular Structure

N-Propyl-p-toluenesulfonamide, also known by its systematic name 4-Methyl-N-
propylbenzenesulfonamide, is identified by the CAS Number 1133-12-6. The molecule consists
of a propyl group attached to the nitrogen atom of a p-toluenesulfonamide core. This core
structure features a benzene ring substituted with a methyl group and a sulfonamide group in
the para (1,4) positions.
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A two-dimensional representation of the molecular structure is provided below.

Figure 1: 2D Molecular Structure of N-Propyl-p-toluenesulfonamide.

Table 1: Chemical Identifiers

Identifier Value Source(s)

CAS Number 1133-12-6

Molecular Formula C10H15NO2S

) CCCNS(=0)

Canonical SMILES [1]
(=0)C1=CC=C(C=C1)C
FGTLUYQJKVPUHM-

InChl Key [1]

UHFFFAOYSA-N

Physicochemical Properties

The physicochemical properties of N-Propyl-p-toluenesulfonamide are essential for its
handling, formulation, and application in experimental settings. The key quantitative data are
summarized in the table below.

Table 2: Physicochemical Data
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Property Value Unit Source(s)
Molecular Weight 213.297 g/mol
Exact Mass 213.08200 g/mol
Density 1.126 g/cm3
Boiling Point 325.5 °C (at 760 mmHg)
Flash Point 150.7 °C
Vapor Pressure 0.000229 mmHg (at 25°C)
Refractive Index 1.521 -
LogP (Octanol-Water

N o 3.155 -
Partition Coefficient)
Polar Surface Area

54.55 Az

(PSA)
Melting Range 48.3-51.2 °C

Synthesis and Characterization
Synthesis Protocols

The synthesis of N-Propyl-p-toluenesulfonamide is typically achieved via two primary routes.

The general workflow for these syntheses is outlined below.

Route A: From p-Toluenesulfonyl Chloride

p-Toluenesulfonyl Chloride Reaction
+ Propylamine (in suitable solvent)

Route B: From p-Toluenesulfonic Acid

‘Workup
(Filtration, Washing)

Anhydrous p-Toluenesulfonic Acid Catalytic Reaction
+ Propylamine (Dichloromethane, 0-40°C)

Click to download full resolution via product page

- Purification - Final Product:
(Drying, Solvent Removal) N-Propyl-p-toluenesulfonamide

Figure 2: General Synthesis Workflow for N-Propyl-p-toluenesulfonamide.

Detailed Experimental Protocol (Route B)
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This protocol is adapted from methodologies described in patent literature for the synthesis of
N-alkyl-p-toluenesulfonamides.[2][3]

Reaction Setup: In a reaction vessel, dissolve anhydrous p-toluenesulfonic acid in a solvent
such as dichloromethane.

Addition of Reagents: Add a catalyst and a water absorbent, such as 5A molecular sieves.
Control the temperature of the mixture, typically between 0°C and 40°C.

Reactant Addition: Slowly add the primary amine, n-propylamine, to the reaction mixture
while maintaining temperature control.

Reaction: Allow the reaction to proceed with stirring for a specified duration until completion,
which can be monitored by techniques like Thin Layer Chromatography (TLC).

Workup - Filtration: After the reaction is complete, remove the molecular sieves by filtration.

Workup - Washing: Transfer the filtrate to a separatory funnel. Wash the organic phase
sequentially with a dilute acid solution (e.g., 0.5 M HCI), a dilute base solution (e.g., 0.5 M
NaOH), and a saturated sodium chloride (brine) solution.

Purification - Drying: Separate the organic phase and dry it over an anhydrous drying agent
like sodium sulfate.

Purification - Solvent Removal: Remove the drying agent by filtration. Concentrate the filtrate
under reduced pressure to remove the dichloromethane solvent, yielding the crude product.

Final Purification: The crude product can be further purified by washing with a 50% ethanol-
water solution and subsequent drying to obtain pure N-Propyl-p-toluenesulfonamide.

Spectroscopic Characterization

To confirm the molecular structure and purity of synthesized N-Propyl-p-toluenesulfonamide,
several spectroscopic techniques are employed. Public databases indicate the availability of
reference spectra for this compound.[4]

e Nuclear Magnetic Resonance (NMR) Spectroscopy:
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o 'H NMR: This technique is used to identify the hydrogen atoms in the molecule. The
spectrum would be expected to show distinct signals for the propyl group's CHs, CHz, and
N-CHz2 protons, the aromatic protons on the benzene ring, and the methyl group protons
attached to the ring.

o 183C NMR: This analysis identifies the carbon skeleton of the molecule.[4] One would
expect to see unique signals corresponding to the three different carbons of the propyl
chain, the four distinct carbons of the p-substituted benzene ring, and the carbon of the
ring's methyl substituent.

« Infrared (IR) Spectroscopy: Transmission IR spectroscopy helps identify the functional
groups present.[4] Key expected absorption bands would include those for the N-H bond (if
any secondary amine is present, though not in the final tertiary sulfonamide), C-H bonds
(aromatic and aliphatic), the S=O double bonds of the sulfonyl group (typically strong
absorptions around 1350-1300 cm~* and 1160-1120 cm~1), and C=C bonds of the aromatic
ring.

o Mass Spectrometry (MS): Often coupled with Gas Chromatography (GC-MS), this technique
determines the molecular weight of the compound and provides information about its
fragmentation pattern.[4] The mass spectrum should show a molecular ion peak
corresponding to the exact mass of the molecule (213.08200 Da).

Biological Activity Context

Currently, there is a lack of published research detailing specific biological activities or signaling
pathway interactions for N-Propyl-p-toluenesulfonamide. However, its parent compound, p-
Toluenesulfonamide, has been investigated for potential antineoplastic (anti-cancer) properties.
[5] Studies have shown that p-Toluenesulfonamide may induce tumor cell death by increasing
the permeability of lysosomal membranes.[6] Furthermore, various derivatives of p-
toluenesulfonamide have been explored for antibacterial, antifungal, and anticancer activities.

[7]

This suggests a potential, though currently hypothetical, avenue of research for N-Propyl-p-
toluenesulfonamide. The addition of the N-propyl group modifies the molecule's lipophilicity
and size, which could influence its biological activity, target binding, and pharmacokinetic
properties compared to the parent compound.
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Figure 3: Conceptual Relationship of N-Propyl-p-toluenesulfonamide to the known bioactivity
of its parent compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b073833#n-propyl-p-toluenesulfonamide-molecular-
structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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